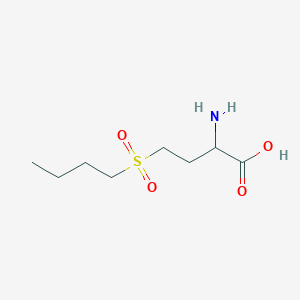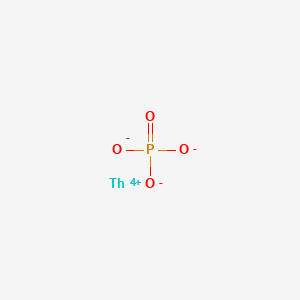
Trithorium tetrakis(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trithorium tetrakis(phosphate) is a chemical compound with the molecular formula O16P4Th3. It is known for its unique properties and potential applications in various scientific fields. The compound consists of thorium atoms coordinated with phosphate groups, forming a complex structure that exhibits interesting chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trithorium tetrakis(phosphate) typically involves the reaction of thorium salts with phosphate sources under controlled conditions. One common method includes the use of thorium nitrate and phosphoric acid, which react to form the desired compound. The reaction is usually carried out in an aqueous medium, and the product is isolated through filtration and drying processes.
Industrial Production Methods: Industrial production of trithorium tetrakis(phosphate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. Advanced techniques like crystallization and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Trithorium tetrakis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: Phosphate groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using different phosphate sources or other ligands.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thorium oxides, while reduction could produce thorium hydrides. Substitution reactions result in various thorium-ligand complexes.
Aplicaciones Científicas De Investigación
Trithorium tetrakis(phosphate) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other thorium compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in radiopharmaceuticals due to the radioactive nature of thorium.
Medicine: Explored for targeted alpha therapy in cancer treatment, leveraging the radioactive decay of thorium.
Industry: Utilized in the production of advanced materials and as a component in nuclear reactors.
Mecanismo De Acción
The mechanism by which trithorium tetrakis(phosphate) exerts its effects involves the interaction of thorium atoms with molecular targets. In biological systems, thorium can bind to specific proteins or DNA, leading to cellular damage through radiation. The phosphate groups play a role in stabilizing the compound and facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
Thorium Nitrate: Another thorium compound with different coordination chemistry.
Thorium Oxide: A common thorium compound used in various industrial applications.
Thorium Phosphate: Similar in composition but with different structural properties.
Uniqueness: Trithorium tetrakis(phosphate) is unique due to its specific coordination of thorium with multiple phosphate groups, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
15578-50-4 |
|---|---|
Fórmula molecular |
O16P4Th3 |
Peso molecular |
1075.999744 |
Sinónimos |
trithorium tetrakis(phosphate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


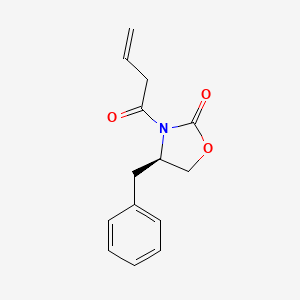
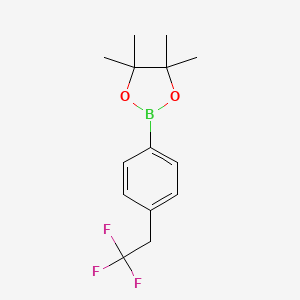
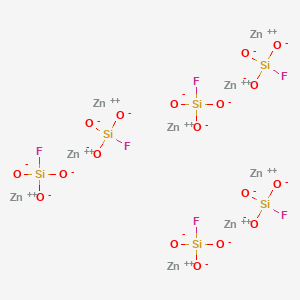
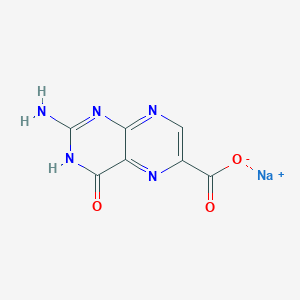
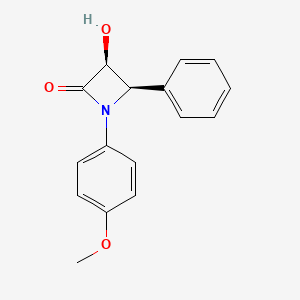
![(6R-trans)-3-[(Acetyloxy)methyl]-7-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-8-oxo-5-thia-1-azabi](/img/new.no-structure.jpg)
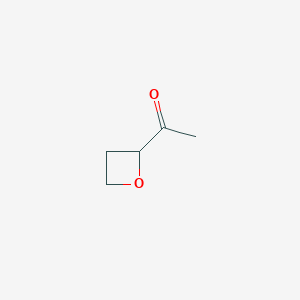
![(1R,14S)-13-(5,6-dimethylhept-3-en-2-yl)-7-(5-hydroxy-2-methylcyclohexen-1-yl)-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B1144777.png)
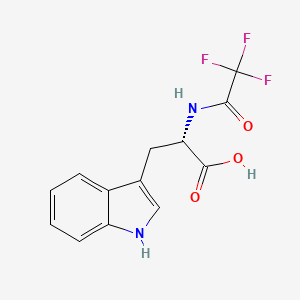
![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)
![ethyl 2-[(3-hydroxybenzoyl)amino]acetate](/img/structure/B1144784.png)
